molecular formula C48H84N3O10P B140128 Dioleoylphosphatidyl-ddc CAS No. 147556-77-2

Dioleoylphosphatidyl-ddc

Cat. No. B140128
M. Wt: 894.2 g/mol
InChI Key: FYWMPROSVIHQFQ-XVSOQNEDSA-N
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Description

Dioleoylphosphatidyl-ddC (DOP-ddC) is a phospholipid prodrug synthesized to enhance drug targeting to the lymphoid tissue reservoirs of HIV infection . It forms lipid bilayers and is readily incorporated into liposomes . The anti-HIV activity of DOP-ddC was found to be similar to that of ddC in HIV type 1-infected HT4-6C cells .


Synthesis Analysis

The synthesis of DOP-ddC was addressed in a study where it was created along with dipalmitoylphosphatidyl-3’-azido-3’-deoxythymidine (DPP-AZT), both of which are phospholipid prodrugs . These prodrugs form lipid bilayers and are easily incorporated into liposomes .

Scientific Research Applications

  • Antiviral Activity in Hepatitis B Treatment : Dioleoylphosphatidyl-ddc (DOP-ddC) has been investigated for its antiviral properties, particularly in the treatment of Hepatitis B. It acts as a prodrug of dideoxycytidine (ddC) and shows promise due to its reduced toxicity and enhanced drug delivery to the liver, lymph nodes, and spleen, which are crucial sites for Hepatitis B replication (Hostetler et al., 1994).

  • Gene Therapy Applications : The compound has been studied for its role in gene therapy, especially in the context of enhancing gene transfer to cells. For example, in ovarian cancer cells, DOP-ddC showed effective delivery of the p53 gene, which is crucial for inducing apoptosis and inhibiting tumor growth (Kim et al., 2003).

  • Liposomal Drug Delivery : DOP-ddC has been used in liposomal formulations for delivering antiretroviral agents directly into the cerebrospinal fluid. This approach is particularly valuable for drugs that do not easily cross the blood-brain barrier, offering potential benefits for treating neurological complications associated with HIV (Kim et al., 1990).

  • Structural Studies in Lipid/DNA Complexes : DOP-ddC has been involved in structural studies of lipid/DNA complexes, which are crucial for understanding gene delivery mechanisms. These studies contribute to the optimization of nonviral gene therapy methods (Caracciolo et al., 2003).

  • HIV Treatment Strategies : Research has also explored using DOP-ddC in HIV treatment. It has been studied for its ability to target lymphoid tissues, an important reservoir of HIV infection, potentially offering a new approach to antiretroviral nucleoside treatment for AIDS (Hostetler et al., 1994).

Future Directions

The use of phospholipid prodrugs like DOP-ddC represents an interesting approach to antiviral treatment, particularly in the context of diseases like HIV where drug delivery to specific tissues can be challenging . Future research may focus on optimizing the synthesis and delivery of these prodrugs, as well as expanding their use to other antiviral drugs .

properties

IUPAC Name

[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMPROSVIHQFQ-XVSOQNEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioleoylphosphatidyl-ddc

CAS RN

147556-77-2
Record name 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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